molecular formula C13H14N2O2S B1397945 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester CAS No. 1770676-72-6

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester

Cat. No. B1397945
M. Wt: 262.33 g/mol
InChI Key: FMGHPVCOFXRNAF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a chemical compound with the molecular weight of 263.34 . It is also known as 4-Methyl-2-phenylamino-thiazole-5-carboxylic acid ethyl ester .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-methyl-2-(phenylamino)-1H-1lambda3-thiazole-5-carboxylate . The InChI code for this compound is 1S/C13H15N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8,18H,3H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.34 . It is stored at a temperature between 28°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is a compound involved in various chemical syntheses and transformations. Research studies have explored its use in synthesizing diverse chemical structures and investigating their properties. For instance, the compound has been utilized in the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation, methylation, and conversion into esters, demonstrating its versatility as a precursor for various chemical modifications (Dovlatyan et al., 2004). Additionally, the conversion of thiazolecarboxylic acid esters into novel esters and the exploration of their solvolysis highlight the compound's role in generating new chemical entities with potential applications in medicinal chemistry and materials science (Dovlatyan et al., 2003).

Crystallographic and Structural Analysis

Structural characterization is crucial for understanding the chemical behavior and potential applications of compounds. The synthesis, crystallographic analysis, and theoretical studies of related thiazole and pyrazole derivatives provide insights into their molecular structures, electronic properties, and intermolecular interactions. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been thoroughly characterized, revealing its crystal structure and stabilizing interactions, which are essential for rational drug design and materials engineering (Viveka et al., 2016).

Pharmacological Potential

While direct research on the pharmacological applications of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is limited, studies on structurally similar compounds indicate the potential for developing novel therapeutic agents. For instance, the synthesis and pharmacological investigation of pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents demonstrate the relevance of thiazole and pyrazole derivatives in drug discovery. These findings suggest avenues for further research into the pharmacological properties of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester and its derivatives (Gokulan et al., 2012).

properties

IUPAC Name

ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGHPVCOFXRNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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